REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH2:8]O)[N:7]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[F:1][C:2]([F:11])([F:10])[C:3]1[S:4][CH:5]=[C:6]([CH2:8][Cl:14])[N:7]=1
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1SC=C(N1)CO)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
excess volume of thionyl chloride was distilled off under reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue was added dichloromethane (30 ml), which
|
Type
|
WASH
|
Details
|
was washed with an aqueous solution of sodium hydrogen carbonate (20 ml) and water (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (1:3)
|
Type
|
CONCENTRATION
|
Details
|
The desired fraction was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1SC=C(N1)CCl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |